molecular formula C9H14F6N2O4 B2503512 (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) CAS No. 2007919-50-6

(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)

Cat. No.: B2503512
CAS No.: 2007919-50-6
M. Wt: 328.211
InChI Key: VKOUSHWUINTLGJ-UHFFFAOYSA-N
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Description

(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) ( 2007919-76-6) is a high-purity chemical compound supplied as a salt with trifluoroacetic acid (TFA) to enhance stability. The compound consists of the (1-Methylazetidin-2-yl)methanamine moiety, a chiral azetidine derivative featuring a primary amine functional group, paired with two equivalents of trifluoroacetic acid. With a molecular formula of C~9~H~14~F~6~N~2~O~4~ and a molecular weight of 328.21 g/mol , this material is characterized by a purity of not less than 98% . It is supplied as a solid and requires storage in a dry, sealed place under an inert atmosphere at 2-8°C to maintain stability . This compound is primarily intended for use in synthetic organic chemistry and pharmaceutical research, serving as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs) . The azetidine ring system is a valuable scaffold in drug discovery, and the presence of the reactive methylanamine group allows for further functionalization, making it a versatile building block for the construction of more complex molecules. The bis(trifluoroacetic acid) salt form offers improved handling properties compared to the free base. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound in various transformations, including Hofmann rearrangements when used in conjunction with other hypervalent iodine reagents . The provided moisture content is typically less than 1.0% . For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

(1-methylazetidin-2-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUSHWUINTLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylazetidin-2-yl)methanamine typically involves the formation of the azetidine ring followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring. The methanamine group can then be introduced through reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(1-Methylazetidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Pharmacological Potential : Compounds with azetidine structures, including (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid), are known for their diverse pharmacological properties. These compounds can act as scaffolds for drug development due to their ability to interact with various biological targets. For instance, studies suggest that azetidine derivatives may exhibit anti-trypanosomal activity, making them candidates for treating diseases like human African trypanosomiasis (HAT) .

Case Studies :

  • Anti-Trypanosomal Activity : Research has indicated that modifications to the azetidine ring can significantly impact the compound's efficacy against Trypanosoma brucei. In a study, derivatives of azetidine were tested for their ability to reduce parasite load in infected mice, demonstrating promising results in terms of potency and selectivity .
  • Drug Development : The unique structural features of (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) may enhance its pharmacokinetic properties. For example, the trifluoroacetic acid moiety could improve metabolic stability and bioavailability, which are critical factors in drug formulation .

Applications in Research

Protein Degradation : This compound is categorized under protein degrader building blocks, indicating its potential use in developing targeted protein degradation technologies. These technologies aim to selectively eliminate malfunctioning proteins within cells, offering innovative therapeutic strategies for diseases caused by protein misfolding or aggregation .

Synthetic Chemistry : The compound serves as an essential building block in synthetic organic chemistry, particularly in creating new heterocyclic amino acid derivatives. Its unique structure allows chemists to explore novel reactions and synthesize complex molecules that could have significant biological implications .

Mechanism of Action

The mechanism of action of (1-Methylazetidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The azetidine ring and methanamine group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related bis-TFA salts:

Compound Name Core Structure Molecular Formula Molecular Weight Key Applications
(1-Methylazetidin-2-yl)methanamine; bis-TFA Azetidine with methyl group C₉H₁₂F₆N₂O₆ 358.20 g/mol Pharmaceutical intermediates
2-(3-Aminoazetidin-1-yl)acetic acid; bis-TFA Azetidine with acetic acid C₉H₁₂F₆N₂O₆ 358.20 g/mol Peptide coupling, bioconjugation
Bis(tetradecyloxy)benzylamine; TFA salt Benzylamine with alkyl chains C₄₃H₆₈F₃NO₂ 712.99 g/mol Liposomal drug delivery
(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine; bis-TFA Benzodiazole derivative C₁₂H₁₅F₆N₃O₄ 403.26 g/mol Enzyme inhibition studies

Key Observations :

  • Azetidine vs. However, benzodiazole derivatives (e.g., ) exhibit higher aromaticity, favoring π-π interactions in enzyme binding.

Physicochemical Properties

  • Solubility : Bis-TFA salts generally exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to TFA’s strong ionization. For example, the target compound’s solubility in acetonitrile is superior to hydrochloride salts, which may precipitate in acidic conditions .
  • Acidity : The bis-TFA formulation provides a highly acidic environment, enabling efficient cleavage of Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups in peptide synthesis .

Comparison with Analogues :

  • Bis(tetradecyloxy)benzylamine () : Synthesized via sequential alkylation and TFA deprotection, requiring longer reaction times due to steric bulk.
  • Azetidine-acetic acid derivative () : Requires additional carboxylate functionalization, complicating purification.

Biological Activity

The compound (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) , also known as [(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) , is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and industry.

Synthesis

The synthesis of [(2R)-1-methylazetidin-2-yl]methanamine typically involves the cyclization of appropriate precursors. A common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the azetidine ring. The resulting azetidine is treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Synthetic Route Overview:

StepReaction TypeKey Reagents
1CyclizationAmine, Epoxide
2Salt FormationTrifluoroacetic Acid

The biological activity of [(2R)-1-methylazetidin-2-yl]methanamine is attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can participate in hydrogen bonding and other interactions that influence the activity of target molecules. The precise pathways depend on the specific biological context in which the compound is applied.

Biological Activity

Research indicates that [(2R)-1-methylazetidin-2-yl]methanamine exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and causing cell cycle arrest .

Case Studies

A recent study evaluated the anticancer potential of related azetidine derivatives, demonstrating significant inhibition of tumor growth in xenograft models. The derivatives were administered at varying doses, revealing a dose-dependent relationship with tumor regression and highlighting their potential as therapeutic agents .

Example Case Study Results:

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
Compound A1560
Compound B3075

Research Applications

[(2R)-1-methylazetidin-2-yl]methanamine is utilized in various research domains:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules.
  • Biochemical Assays : Used to study enzyme mechanisms and interactions with biological targets.
  • Industrial Applications : Employed in producing specialty chemicals with unique properties.

Q & A

Q. Purification Methods :

  • Recrystallization : Effective due to the crystalline nature of TFA salts. Solvent systems like ethanol/water or acetonitrile are often used .
  • Chromatography : Reverse-phase HPLC or flash chromatography (C18 columns) for high-purity isolation, especially if byproducts are polar .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Answer:
Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the azetidine ring, methyl group, and TFA counterion. 19^19F NMR is essential for verifying bis-TFA coordination .
  • Mass Spectrometry (HRMS) : To validate the molecular ion peak (C10_{10}H14_{14}F6_6N2_2O4_4; MW 340.22 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming stereochemistry and salt formation .

Q. Data Interpretation :

  • TFA’s characteristic 19^19F NMR signal at ~-75 ppm confirms stoichiometric binding .

Advanced: What mechanistic insights exist for the formation of the azetidine ring in this compound?

Answer:
The azetidine ring is often synthesized via:

  • Intramolecular Cyclization : For example, Mitsunobu reactions or transition-metal-catalyzed C–N coupling. Evidence suggests SN2 mechanisms dominate in small-ring formation .
  • Kinetic Control : Low-temperature conditions favor azetidine over larger rings (e.g., pyrrolidine) due to ring strain minimization.
  • Role of TFA : Acts as a proton donor in acid-catalyzed cyclization, stabilizing intermediates via hydrogen bonding .

Contradictions : Some studies propose radical pathways under photochemical conditions, but these are less common for this compound .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Common Issues :

  • Unexpected 1^1H NMR Splitting : May arise from dynamic effects (e.g., restricted rotation in the azetidine ring). Variable-temperature NMR can clarify .
  • Mass Spec Adducts : TFA-related adducts (e.g., [M+TFA-H]^-) may complicate HRMS. Use high-resolution instruments and isotopic pattern analysis .

Q. Resolution Strategies :

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-cyclopropylazetidin-3-amine bis-TFA salt, C10_{10}H14_{14}F6_6N2_2O4_4) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries .

Advanced: How can this compound be applied in designing bioactive assays or drug discovery?

Answer:
Potential Applications :

  • Ligand Design : The rigid azetidine scaffold mimics peptide backbones, making it suitable for GPCR or enzyme-targeted assays .
  • Solubility Enhancement : Bis-TFA improves aqueous solubility for in vitro screening (e.g., kinase inhibition assays) .

Q. Experimental Design :

  • Structure-Activity Relationship (SAR) : Modify the methyl group or azetidine substituents and compare bioactivity (e.g., IC50_{50} shifts) .
  • Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with targets .

Advanced: How does this compound compare to structurally related bis-TFA salts in terms of stability and reactivity?

Answer:
Comparative Analysis :

CompoundMolecular FormulaStability (RT)Solubility (H2_2O)Key Applications
(1-Methylazetidin-2-yl)methanamine; bis-TFAC10_{10}H14_{14}F6_6N2_2O4_4StableHigh (~50 mg/mL)Drug discovery, ligand design
4-(Azetidin-3-yl)-2,2-dimethylmorpholine; bis-TFAC13_{13}H20_{20}F6_6N2_2O5_5StableModerate (~20 mg/mL)Protein degradation studies
2-Azaspiro[3.3]heptan-6-amine; bis-TFAC10_{10}H14_{14}F6_6N2_2O4_4HygroscopicHigh (~60 mg/mL)Peptidomimetic synthesis

Q. Key Findings :

  • Methyl substitution on azetidine enhances metabolic stability compared to spirocyclic analogs .
  • Bis-TFA salts generally outperform hydrochloride salts in solubility but may require pH adjustment for biological assays .

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